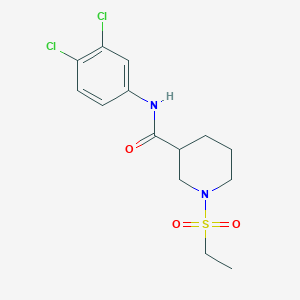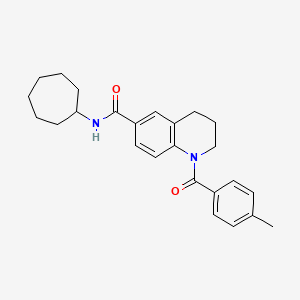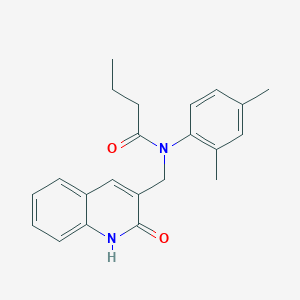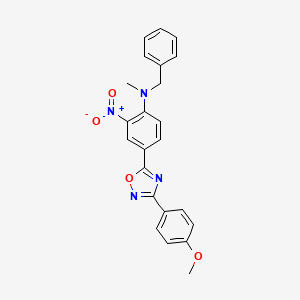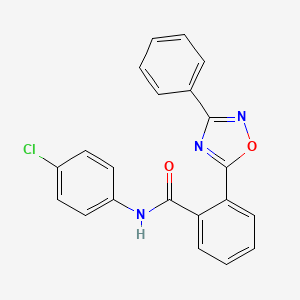
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as CPOB, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPOB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to inhibit the growth of cancer cells in vitro, including breast cancer, lung cancer, and glioblastoma cells.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of the inhibitor of κB (IκB), which prevents the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In a rat model of carrageenan-induced paw edema, this compound significantly reduced paw swelling and inflammatory cell infiltration. In a mouse model of formalin-induced pain, this compound significantly reduced pain behavior in the second phase of the test.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
Future research on N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Further studies could also investigate the mechanism of action of this compound and its potential interactions with other signaling pathways. Additionally, research could focus on developing more efficient synthesis methods for this compound and improving its solubility and bioavailability for clinical use.
合成法
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can be synthesized through various methods, including the reaction of 4-chlorobenzoic acid with 2-amino-5-phenyl-1,2,4-oxadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-chloroaniline in the presence of a catalyst such as palladium on carbon (Pd/C) to form this compound.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-10-12-16(13-11-15)23-20(26)17-8-4-5-9-18(17)21-24-19(25-27-21)14-6-2-1-3-7-14/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCSIAKSCVEHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

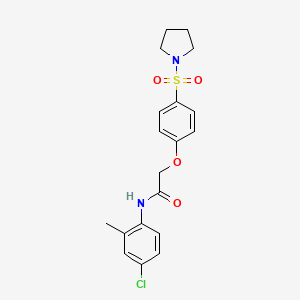
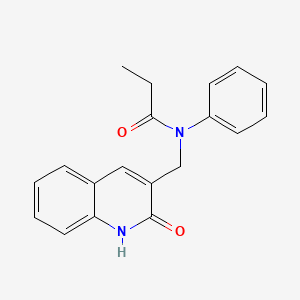
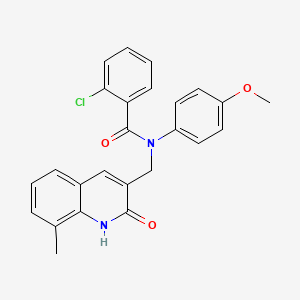
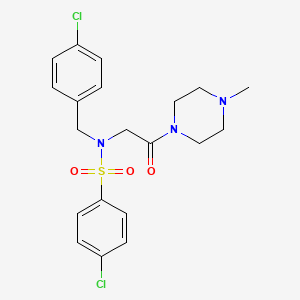
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7704169.png)
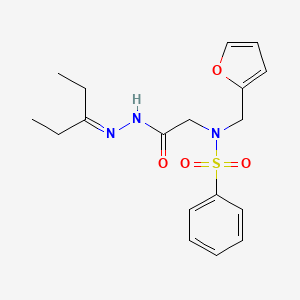
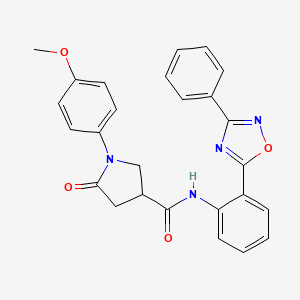
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704186.png)
